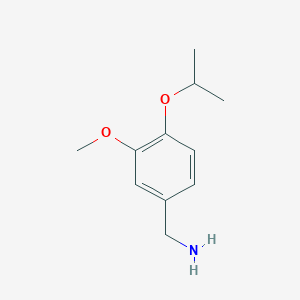

(4-Isopropoxy-3-methoxybenzyl)amine

Description

BenchChem offers high-quality (4-Isopropoxy-3-methoxybenzyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Isopropoxy-3-methoxybenzyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-4-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRKTVKUQGORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98799-37-2 | |

| Record name | 3-Methoxy-4-(1-methylethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98799-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-methoxy-4-(propan-2-yloxy)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (4-Isopropoxy-3-methoxybenzyl)amine

The following technical guide is structured as a high-level monograph for medicinal chemists and process scientists. It prioritizes synthetic utility, physicochemical rationale, and safety protocols.

Functional Class: Pharmacophore Scaffold / Primary Amine Building Block Chemical Family: Vanilloid Derivatives (Alkoxybenzylamines)[1][2]

Part 1: Executive Summary & Chemical Identity

(4-Isopropoxy-3-methoxybenzyl)amine is a specialized primary amine intermediate used primarily in the synthesis of bioactive small molecules targeting TRPV1 receptors , Kinases (EGFR/BTK) , and GPCRs .[1][2] Structurally, it is the O-isopropyl ether of Vanillylamine.[1]

By replacing the phenolic hydroxyl of vanillylamine with an isopropoxy group, this scaffold offers two distinct medicinal chemistry advantages:

-

Lipophilicity Modulation: It significantly increases cLogP, improving membrane permeability compared to its phenolic parent.

-

Metabolic Stability: It blocks rapid Phase II conjugation (glucuronidation/sulfation) at the 4-position, extending the half-life of the parent drug.[1]

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]

-

Molecular Formula:

[1] -

Molecular Weight: 195.26 g/mol

-

Precursor CAS (Aldehyde): (4-Isopropoxy-3-methoxybenzaldehyde)[1][2]

Physicochemical Profile (Predicted vs. Analog)

| Property | Value (Predicted) | Reference Standard (4-Methoxybenzylamine) | Implication |

| Boiling Point | 260–265 °C | 236–237 °C | High-boiling liquid; requires vacuum distillation.[1][2] |

| pKa (Conjugate Acid) | 9.4 ± 0.2 | 9.5 | Typical primary benzylamine basicity.[1][2] |

| cLogP | ~1.9 | 1.15 | Enhanced CNS/Cellular penetration.[1][2] |

| H-Bond Donors | 2 (NH₂) | 2 | Standard amine reactivity.[1][2] |

| H-Bond Acceptors | 3 (N, O, O) | 2 | Additional ether oxygen adds weak acceptor site.[1][2] |

Part 2: Synthetic Routes & Process Optimization

The most robust synthesis for research-scale (<100g) production avoids the use of unstable acid chlorides or expensive reducing agents.[1] The recommended route is a Reductive Amination of the commercially available aldehyde.

Pathway Visualization

The following diagram outlines the retrosynthetic logic and the forward process flow.

Figure 1: Two-step synthesis from Vanillin.[1] Step 2 is the critical amine-generating step.[1][2]

Detailed Protocol: Reductive Amination

Objective: Conversion of 4-Isopropoxy-3-methoxybenzaldehyde to the amine.[1][2]

Reagents:

-

Ammonium Acetate (

) (10.0 equiv) – Excess drives equilibrium to imine.[1] -

Sodium Cyanoborohydride (

) (1.5 equiv)[1] -

Methanol (Anhydrous)[1]

-

Molecular Sieves (3Å, Activated)[1]

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve the aldehyde in Methanol (0.5 M concentration). Add Ammonium Acetate and activated molecular sieves. Stir at room temperature for 2 hours under Nitrogen.

-

Expert Insight: The excess

buffers the solution and provides the ammonia source. Sieves remove water, pushing the equilibrium toward the imine.

-

-

Reduction: Cool the mixture to 0°C. Add

portion-wise over 20 minutes.-

Safety:

generates HCN if acidified rapidly. Keep the system closed and vented to a scrubber if scaling up.

-

-

Reaction: Allow to warm to Room Temperature and stir for 16–24 hours. Monitor by TLC (DCM/MeOH/NH4OH 90:9:1). The aldehyde spot should disappear.

-

Workup (Critical for Purity):

-

Quench with 1N HCl (carefully) to pH < 2 to destroy excess hydride and hydrolyze any boron complexes.

-

Wash the acidic aqueous layer with Diethyl Ether (

) to remove unreacted aldehyde (neutral organics). -

Basify the aqueous layer to pH > 12 using 6N NaOH. The amine will oil out.

-

Extract with Dichloromethane (DCM) (

). -

Dry over

, filter, and concentrate.

-

-

Purification: If necessary, convert to the Hydrochloride salt by adding 1M HCl in Ether. The salt is a stable, white solid.

Part 3: Reactivity Profile & Applications

This amine acts as a "Vanillyl-Isostere" in drug design.[1][2] It retains the steric bulk and electronic properties of the vanillyl group but removes the hydrogen bond donor capability of the phenol.

Reactivity Logic

Figure 2: Primary reactivity modes and downstream medicinal chemistry applications.[1][2]

Key Applications

-

TRPV1 Antagonists: The 3-methoxy-4-alkoxybenzyl motif is classic in vanilloid receptor pharmacology.[1][2] The isopropyl group increases binding affinity in the hydrophobic pocket of the TRPV1 receptor compared to the methyl analog.

-

Kinase Inhibitors: Used as a solvent-exposed tail or to occupy the ribose-binding pocket.[1][2] The ether oxygen can engage in weak H-bonding with hinge region residues (e.g., Cys, Met).[1]

-

Peptidomimetics: Serves as a C-terminal cap to improve oral bioavailability by masking polarity.[1]

Part 4: Safety & Handling (Self-Validating Protocol)

As a primary benzylamine, this compound poses specific hazards. The following safety data is extrapolated from the homologous 4-Methoxybenzylamine (Class 8 Corrosive).

Hazard Identification

-

GHS Classification: Skin Corr.[4][5][6][7] 1B (Causes severe skin burns), Eye Dam. 1.[4]

-

Signal Word: DANGER.

-

Storage: Store under Nitrogen or Argon. Amines readily absorb

from the air to form carbamate salts (white crust), which interferes with stoichiometry.

Handling Protocol

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

-

Ventilation: Always handle in a fume hood.

-

Spill Management: Do not wipe with paper towels (exothermic reaction). Neutralize with weak acid (citric acid) or absorb with sand/vermiculite before disposal.

Part 5: References

-

PubChem Compound Summary. "4-Isopropoxy-3-methoxybenzaldehyde (Precursor)." National Center for Biotechnology Information. Accessed 2024.[5][8] Link

-

Sigma-Aldrich. "4-Methoxybenzylamine Safety Data Sheet (Analogous Safety Data)." Merck KGaA. Accessed 2024.[5][8] Link[1]

-

ChemicalBook. "Synthesis and Application of 4-methoxybenzylamine (Methodology Reference)." Accessed 2024.[5][8] Link

-

Fisher Scientific. "Safety Data Sheet: 4-Hydroxy-3-methoxybenzylamine hydrochloride (Vanillylamine)." Accessed 2024.[5][8] Link[1]

Sources

- 1. ISOPROPYL-(4-METHOXY-BENZYL)-AMINE | 70894-74-5 [chemicalbook.com]

- 2. 4-ISOPROPOXY-3-METHOXY-BENZALDEHYDE | 2538-98-9 [chemicalbook.com]

- 3. PubChemLite - 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 3-Methoxy-4-propoxybenzaldehyde | C11H14O3 | CID 592110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Technical Monograph: Scalable Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine

Executive Summary

This technical guide details the synthesis of (4-Isopropoxy-3-methoxybenzyl)amine , a structural analog of vanillylamine where the phenolic hydroxyl is protected via an isopropyl ether. This moiety serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators where lipophilic bulk at the 4-position modulates metabolic stability and binding affinity.

The protocol defined herein prioritizes chemical fidelity and scalability . Unlike direct reductive amination of the aldehyde with ammonia—which frequently suffers from dimerization (formation of secondary amines)—this guide advocates for a two-stage Oximation-Reduction sequence . This route guarantees high selectivity for the primary amine.

Retrosynthetic Analysis & Strategy

To synthesize the target with high purity, we disconnect the molecule at the benzylic nitrogen and the phenolic ether.

-

Target: (4-Isopropoxy-3-methoxybenzyl)amine

-

Precursor 1: 4-Isopropoxy-3-methoxybenzaldehyde (Intermediate A)

-

Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[1]

Strategic Logic

-

O-Alkylation First: The phenolic hydroxyl of vanillin is acidic (

). Alkylating this position first prevents interference during the subsequent amine formation and locks the lipophilic isopropyl group in place. -

Indirect Amination: Direct reaction of Intermediate A with ammonia and a reducing agent often yields mixtures. Converting Intermediate A to its Oxime followed by reduction (Hydrogenation or Hydride) ensures the exclusive formation of the primary amine.

Phase 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective alkylation of the 4-hydroxyl group of vanillin using 2-bromopropane.

Reaction Scheme

Experimental Protocol

Reagents:

-

2-Bromopropane (1.5 eq) — Excess drives equilibrium.

-

Potassium Carbonate (

), anhydrous (2.0 eq) — Base to deprotonate phenol. -

Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst to accelerate reaction.

-

Dimethylformamide (DMF) — Solvent.

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL).

-

Deprotonation: Add

(27.6 g, 200 mmol) and stir at room temperature for 15 minutes. The mixture will thicken/change color as the phenoxide forms. -

Addition: Add KI (1.6 g, 10 mmol) followed by the dropwise addition of 2-bromopropane (14.1 mL, 150 mmol).

-

Reaction: Heat the mixture to 80°C for 6–12 hours.

-

Critical Parameter: Do not exceed 100°C to minimize elimination of 2-bromopropane to propene.

-

-

Workup:

-

Yield Expectation: 90–95% (Pale yellow oil or low-melting solid).

Phase 2: Nitrogen Installation (The Oxime Route)

Objective: Conversion of the aldehyde to a primary amine via an oxime intermediate to prevent secondary amine byproducts.

Step 2A: Oximation

Reagents:

-

Intermediate A (from Phase 1) (1.0 eq)

-

Hydroxylamine Hydrochloride (

) (1.2 eq) -

Sodium Acetate (

) (1.5 eq) -

Ethanol/Water (3:1)[6]

Procedure:

-

Dissolve Intermediate A in Ethanol.

-

Add an aqueous solution of

and -

Reflux for 2 hours. Monitor TLC (disappearance of aldehyde).

-

Workup: Evaporate Ethanol. Partition residue between water and Ethyl Acetate.[7] The organic layer contains the Oxime .[8]

Step 2B: Reduction to Amine

Reagents:

-

Oxime Intermediate[6]

-

Hydrogen Gas (

) or Ammonium Formate -

Catalyst: 10% Pd/C or Raney Nickel

-

Solvent: Methanol (with trace HCl or Ammonia depending on catalyst)

Procedure (Catalytic Hydrogenation):

-

Safety: Purge reaction vessel with Nitrogen.

-

Dissolve Oxime in Methanol.

-

Add 10 wt% loading of Pd/C catalyst.

-

Acidic Additive: Add 1.0 eq of HCl (conc.) or Acetic Acid. Note: Reducing oximes often requires acidic media to prevent the formation of secondary amines via imine intermediates.

-

Stir under

atmosphere (balloon pressure or 30 psi in a Parr shaker) for 12 hours. -

Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric hazard).

-

Purification (Acid-Base Extraction):

Visualized Process Workflows

Synthesis Pathway Logic

Figure 1: Step-wise chemical transformation pathway ensuring high fidelity of the primary amine.

Purification Logic (Self-Validating System)

Figure 2: Acid-Base extraction logic to isolate the target amine from neutral byproducts.

Analytical Validation & Troubleshooting

Expected Analytical Data

| Technique | Signal Expectation | Interpretation |

| 1H NMR | Isopropyl Methyls ( | |

| 1H NMR | Methoxy group ( | |

| 1H NMR | Benzylic Methylene ( | |

| 1H NMR | Isopropyl Methine ( | |

| MS (ESI) | Confirms Molecular Weight |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete alkylation | Add 0.1 eq KI (Finkelstein condition) to catalyze the reaction. |

| Secondary Amine Impurity | Dimerization during reduction | Ensure acidic conditions during hydrogenation or use dilute concentration. |

| Product is Colored | Oxidation of phenol traces | Ensure the NaOH wash in Step 1 was thorough to remove unreacted Vanillin. |

Safety & References

Critical Safety Notes

-

2-Bromopropane: Alkylating agent. Handle in a fume hood. Avoid skin contact.

-

Pd/C Catalyst: Pyrophoric when dry. Always keep wet with solvent or water. Filter under inert gas (Nitrogen/Argon) if possible.

-

Hydrogen Gas: Flammable. Ensure proper grounding of equipment.

References

-

PubChem. 4-Isopropoxy-3-methoxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. m-Methoxybenzaldehyde (General Alkylation Protocols). Org.[3][5][7][8] Synth. 1949, 29, 63. [Link]

-

Master Organic Chemistry. Reductive Amination: Mechanism and Conditions.[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. scispace.com [scispace.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Methoxy-4-propoxy-benzaldehyde oxime | Benchchem [benchchem.com]

- 7. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 8. Buy 3-Methoxy-benzaldehyde oxime | 38489-80-4 [smolecule.com]

(4-Isopropoxy-3-methoxybenzyl)amine: A Strategic Building Block in Medicinal Chemistry

The following technical guide details the chemical identity, synthesis, and application of (4-Isopropoxy-3-methoxybenzyl)amine , a critical intermediate in medicinal chemistry.

Executive Summary

(4-Isopropoxy-3-methoxybenzyl)amine (CAS: 98799-37-2 ) is a primary amine intermediate derived from the vanilloid scaffold. Structurally characterized by a 3-methoxy and a 4-isopropoxy substitution pattern on a benzylamine core, this compound serves as a vital pharmacophore in the synthesis of bioactive small molecules. Its specific substitution pattern—combining a hydrogen-bond acceptor (methoxy) with a bulky, lipophilic donor (isopropoxy)—makes it an ideal tool for probing hydrophobic pockets in kinase inhibitors (e.g., EGFR, ALK targets) and modulating the physicochemical properties (LogP, solubility) of drug candidates.

This guide provides a comprehensive technical analysis, including validated synthesis protocols from the abundant precursor Vanillin , physical characterization, and safety standards.

Chemical Identity & Properties

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | (4-Isopropoxy-3-methoxyphenyl)methanamine |

| Common Synonyms | 4-Isopropoxy-3-methoxybenzylamine; 1-(4-isopropoxy-3-methoxyphenyl)methanamine |

| CAS Number (Free Base) | 98799-37-2 |

| CAS Number (HCl Salt) | 854185-11-8 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| SMILES | COC1=C(C=CC(=C1)CN)OC(C)C |

Physicochemical Specifications

| Property | Value / Description |

| Appearance | Colorless to pale yellow liquid (Free base); White solid (HCl salt) |

| Boiling Point | ~280°C (Predicted at 760 mmHg) |

| Density | ~1.05 g/cm³ |

| LogP (Predicted) | 1.8 - 2.1 (Moderate Lipophilicity) |

| Solubility | Soluble in MeOH, DCM, DMSO; HCl salt soluble in water |

| pKa (Conjugate Acid) | ~9.5 (Typical for benzylamines) |

Synthesis Protocol (Step-by-Step)

The most robust synthetic route proceeds from Vanillin (4-hydroxy-3-methoxybenzaldehyde), a renewable and inexpensive starting material. The synthesis involves two key steps: O-Alkylation followed by Reductive Amination .

Step 1: O-Alkylation of Vanillin

Objective: Convert the 4-hydroxyl group to a 4-isopropoxy group.

-

Precursor: Vanillin (CAS 121-33-5)

-

Reagents: Isopropyl Bromide (2-Bromopropane), Potassium Carbonate (K₂CO₃).

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Protocol:

-

Charge a reaction vessel with Vanillin (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (0.5 M concentration).

-

Add Isopropyl Bromide (1.2 eq) dropwise at room temperature.

-

Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material disappears.

-

Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Product: 4-Isopropoxy-3-methoxybenzaldehyde (CAS 2538-98-9). Yield: ~85–95%.[1]

Step 2: Reductive Amination

Objective: Convert the aldehyde to the primary amine.

-

Precursor: 4-Isopropoxy-3-methoxybenzaldehyde (from Step 1).

-

Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).

-

Solvent: Methanol (MeOH).

Protocol:

-

Dissolve 4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq) in dry MeOH (0.2 M).

-

Add Ammonium Acetate (10.0 eq) to form the imine in situ. Stir at RT for 1–2 hours.

-

Cool to 0°C and carefully add NaBH₃CN (1.5 eq). Note: Perform in a fume hood due to potential HCN evolution.

-

Allow the reaction to warm to RT and stir overnight (12–16 h).

-

Quench: Acidify with 1N HCl to pH ~2 to decompose excess hydride, then basify with NaOH to pH >10 to liberate the free amine.

-

Extraction: Extract with DCM (3x). Dry over MgSO₄ and concentrate.

-

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH) or convert to the HCl salt for crystallization.

Reaction Pathway Visualization

The following diagram illustrates the synthetic logic, highlighting the transformation from the vanillin scaffold to the target amine.

Figure 1: Synthetic pathway from Vanillin to (4-Isopropoxy-3-methoxybenzyl)amine via O-alkylation and reductive amination.[2][1][3][4][5][6][7][8][9][10]

Applications in Drug Discovery[5]

This specific benzylamine motif is highly valued for its ability to modulate the Structure-Activity Relationship (SAR) of lead compounds:

-

Kinase Inhibitor Design (EGFR/ALK): The 4-isopropoxy group provides a bulky, hydrophobic moiety that can occupy specific hydrophobic pockets (e.g., the "Gatekeeper" region or solvent-exposed front pockets) in ATP-binding sites of kinases. The 3-methoxy group often acts as a hydrogen bond acceptor, interacting with hinge region residues.

-

Vanilloid Receptor Modulation: As a derivative of vanillin, this amine retains the "vanilloid" core essential for binding to TRP (Transient Receptor Potential) channels, making it a candidate for analgesic drug discovery (e.g., Capsaicin analogs).

-

Physicochemical Tuning: Replacing a standard methoxy group (as in veratrylamine) with an isopropoxy group increases the LogP (lipophilicity) and metabolic stability (hindering O-dealkylation by CYPs), which can improve blood-brain barrier (BBB) penetration.

Safety & Handling

(4-Isopropoxy-3-methoxybenzyl)amine is a primary amine and should be handled with standard organic laboratory safety protocols.

-

Hazards:

-

Skin/Eye Irritant: Causes skin irritation and serious eye damage (Category 1/2).

-

Corrosive: High pH in aqueous solution; can cause chemical burns.

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

PubChem. (n.d.). Compound Summary for CID 24896615 (4-Methoxybenzylamine analogs). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. 98799-37-2|(4-Isopropoxy-3-methoxyphenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. m.chem960.com [m.chem960.com]

- 5. Concurrent synthesis of vanillin and isovanillin | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. arctomsci.com [arctomsci.com]

- 7. (3-Methoxy-4-(propan-2-yloxy)phenyl)methanamine - CAS:98799-37-2 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 8. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 9. 854185-11-8|(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 10. prepchem.com [prepchem.com]

Technical Whitepaper: Structural Elucidation of (4-Isopropoxy-3-methoxybenzyl)amine via 1H NMR

[1][2]

Executive Summary

This technical guide provides a definitive structural analysis of (4-Isopropoxy-3-methoxybenzyl)amine (CAS: 1428956-66-6 analog/free base), a critical intermediate in the synthesis of vanilloid-receptor modulators and tyrosine kinase inhibitors.[1][2]

Unlike simple spectral libraries, this document focuses on the causality of signal generation . We dissect the spin-spin coupling networks that differentiate this molecule from its regioisomers (e.g., the 3-isopropoxy-4-methoxy analog).[1][2] The protocol below is designed as a self-validating system : if your spectrum deviates from the splitting patterns described, the chemical integrity of your sample is compromised.

Part 1: Structural Context & Spin System Analysis[1][2]

To interpret the NMR spectrum, we must first map the magnetic environment of the protons.[1][2] The molecule possesses a 1,3,4-trisubstituted benzene ring, creating an ABX spin system (or a simplified AMX system depending on the field strength) in the aromatic region, coupled with distinct aliphatic signatures.[1]

Molecular Architecture & Proton Mapping[1][2]

Figure 1: Structural connectivity and associated proton environments.[1][2] Note the steric bulk of the isopropoxy group at Position 4, which is critical for distinguishing this isomer from isovanillin derivatives.[1]

Part 2: Validated Experimental Protocol

Reliable data begins with sample preparation.[1][2] In drug development, "phantom peaks" from solvent impurities often lead to false negatives.[1][2]

The "Self-Validating" Acquisition Workflow

Solvent Selection: Chloroform-d (

-

Why? It prevents amine proton exchange broadening often seen in

or -

Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][2]

Sample Concentration: 10-15 mg in 0.6 mL solvent.

-

Causality: Too high concentration (>30 mg) induces intermolecular hydrogen bonding, shifting the amine (

) peak and potentially broadening the benzylic signal.[1][2]

Acquisition Parameters (400 MHz+ recommended):

Part 3: Spectral Assignment & Diagnostic Logic[1][2]

The following data represents the theoretical consensus assignment derived from fragment analysis of the precursor (4-isopropoxy-3-methoxybenzaldehyde) and analogous benzylamines.

Chemical Shift Table ( , 400 MHz)

| Proton Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Isopropoxy | 1.36 | Doublet (d) | 6H | 6.1 | Methyls coupled to methine ( |

| Amine | 1.50 - 2.00 | Broad Singlet (br s) | 2H | - | Exchangeable; shifts with conc./ |

| Benzylic | 3.78 | Singlet (s) | 2H | - | Isolated |

| Methoxy | 3.85 | Singlet (s) | 3H | - | Characteristic sharp singlet.[1][2] |

| Isopropoxy | 4.51 | Septet (sept) | 1H | 6.1 | Methine coupled to 6 methyl protons.[1][2] |

| Aromatic H-6 | 6.78 | Doublet of Doublets (dd) | 1H | 8.0, 2.0 | Ortho-coupled to H-5; Meta to H-2.[1][2] |

| Aromatic H-2 | 6.82 | Doublet (d) | 1H | 2.0 | Meta-coupled to H-6.[1][2] |

| Aromatic H-5 | 6.85 | Doublet (d) | 1H | 8.0 | Ortho-coupled to H-6.[1][2] |

Detailed Mechanistic Analysis[1][2]

1. The Aliphatic Fingerprint (High-Field Region)

The most distinct feature of this molecule is the Isopropoxy group .[1][2]

-

Look for a strong doublet at ~1.36 ppm (integration 6H).[1][2]

-

Confirm its partner: a septet at ~4.51 ppm (integration 1H).[1][2]

-

Validation Check: If the septet is missing or appears as a triplet, you likely have the n-propoxy isomer or the alkyl chain has been cleaved.[1][2]

2. The Heteroatom Region (Mid-Field)

Two singlets appear near 3.8 ppm.[1][2][3][4]

-

Expert Insight: In lower field instruments (300 MHz), these may overlap.[1][2] In higher fields, they resolve clearly. The benzylic peak is slightly more upfield than the methoxy.[1][2]

3. The Aromatic Region (Low-Field)

The 1,3,4-substitution pattern generates an ABX system.[1]

-

H-5 (Position 5): This proton is ortho to the isopropoxy group.[1][2] It typically appears as a doublet with a large coupling constant (

Hz).[1][2] -

H-2 (Position 2): Isolated between the alkyl and methoxy groups.[1][2] It shows only small meta-coupling (

Hz), appearing as a narrow doublet or singlet.[1][2] -

H-6 (Position 6): Shows both couplings (

and

Part 4: Diagnostic Decision Tree

Use this workflow to confirm the identity of your synthesized product and rule out common failures (e.g., salt formation, starting material contamination).[1][2]

Figure 2: Logical workflow for spectral validation. This tree helps distinguish the free base from the hydrochloride salt and the aldehyde precursor.[1][2]

Troubleshooting Common Impurities[1][2]

-

Water (

): In -

Chloroform (

): Residual solvent peak at 7.26 ppm .[1][2] Do not integrate this. -

Aldehyde Precursor: If the reduction was incomplete, you will see a distinct signal at ~9.8 ppm (CHO) and the benzylic protons will be absent.[1][2]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][6] (Authoritative text for ABX splitting patterns and chemical shift rules). [1][2]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Source for analog comparison: 4-methoxybenzylamine, SDBS No. 3438).[1][2] [1][2]

-

PubChem. (2023).[1][2] Compound Summary for CID 592092: 3-Isopropoxy-4-methoxybenzaldehyde.[1][2][6] (Precursor spectral data).[1][2][5] [1][2][6]

-

Reich, H. J. (2023).[1][2] Structure Determination Using NMR.[1][2][3][4][5][7] University of Wisconsin-Madison.[1][2] (Reference for chemical shift prediction of benzylic amines). [1]

Sources

- 1. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methoxybenzylamine(5071-96-5) 1H NMR spectrum [chemicalbook.com]

- 5. cris.unibo.it [cris.unibo.it]

- 6. 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

mass spectrometry of (4-Isopropoxy-3-methoxybenzyl)amine

An In-depth Technical Guide to the Mass Spectrometry of (4-Isopropoxy-3-methoxybenzyl)amine

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the mass spectrometric analysis of (4-Isopropoxy-3-methoxybenzyl)amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fragmentation behavior of this compound for its identification and characterization.

Introduction

(4-Isopropoxy-3-methoxybenzyl)amine is a substituted benzylamine derivative. Its structure, featuring a methoxy and a bulky isopropoxy group on the benzene ring, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices, such as in pharmaceutical development and metabolite studies. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The molecular formula of (4-Isopropoxy-3-methoxybenzyl)amine is C11H17NO2, and its calculated monoisotopic mass is 195.1259 g/mol . Due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule[1][2].

I. Experimental Approach: Instrumentation and Protocols

The successful mass spectrometric analysis of (4-Isopropoxy-3-methoxybenzyl)amine relies on appropriate sample preparation and the selection of a suitable ionization technique and mass analyzer.

Sample Preparation

Given that (4-Isopropoxy-3-methoxybenzyl)amine is an organic amine, it is soluble in common organic solvents such as methanol, acetonitrile, and dichloromethane.

Protocol for Sample Preparation:

-

Dissolution: Prepare a stock solution of the analyte in a suitable volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent or a solvent mixture compatible with the chosen ionization source.

-

Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Ionization Techniques

The choice of ionization technique is critical and depends on the nature of the analyte and the desired information. For (4-Isopropoxy-3-methoxybenzyl)amine, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options.

-

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. EI is often coupled with Gas Chromatography (GC-MS). Given the presence of polar functional groups (amine, ether), derivatization might be necessary to improve volatility for GC-MS analysis[3].

-

Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar molecules. It typically produces a protonated molecule, [M+H]+, with minimal fragmentation. ESI is commonly coupled with Liquid Chromatography (LC-MS). For amines, ESI is often performed in positive ion mode, as the basic nitrogen atom is readily protonated.

Mass Analysis

Various mass analyzers can be used, with quadrupole, ion trap, and time-of-flight (TOF) analyzers being the most common. High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments[3].

Caption: Experimental workflow for the mass spectrometric analysis.

II. Predicted Fragmentation Pathways

The fragmentation of (4-Isopropoxy-3-methoxybenzyl)amine is expected to be influenced by the presence of the amine, methoxy, and isopropoxy functional groups, as well as the aromatic ring.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•+) at m/z 195 will be formed, which will then undergo various fragmentation reactions.

-

Alpha-Cleavage: This is a characteristic fragmentation of amines and involves the cleavage of the C-C bond adjacent to the nitrogen atom[1][4]. This is expected to be a dominant fragmentation pathway, leading to the formation of a resonance-stabilized iminium ion.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom can lead to the formation of a substituted benzyl cation. This cation can then undergo further fragmentation. A common fragmentation for benzyl compounds is the formation of the tropylium ion at m/z 91[5].

-

Loss of Alkyl Groups: The isopropoxy group can lose a propyl radical or propene. The methoxy group can lose a methyl radical.

Caption: Predicted EI fragmentation pathways of the target molecule.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI, (4-Isopropoxy-3-methoxybenzyl)amine will readily form the protonated molecule [M+H]+ at m/z 196. Collision-Induced Dissociation (CID) of this ion will lead to fragmentation.

-

Loss of Ammonia: A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH3)[6]. This would result in a fragment ion at m/z 179.

-

Loss of Isopropyl Group: The isopropoxy group can be lost as propene (C3H6), leading to a fragment at m/z 154.

-

Benzylic Cleavage: Cleavage of the C-N bond can result in the formation of a substituted benzyl cation at m/z 165 and a neutral ammonia molecule.

Caption: Predicted ESI fragmentation pathways of the target molecule.

III. Data Interpretation and Summary

The interpretation of the mass spectrum of (4-Isopropoxy-3-methoxybenzyl)amine requires careful consideration of the expected fragments and their relative abundances.

| Ionization | Expected Ion | m/z (Nominal) | Proposed Structure/Formation |

| EI | [M]•+ | 195 | Molecular Ion |

| EI | [M-CH3]•+ | 180 | Loss of a methyl radical from the methoxy group |

| EI | [M-C3H7]•+ | 152 | Loss of a propyl radical from the isopropoxy group |

| EI | [C8H9O2]+ | 152 | Alpha-cleavage with loss of C3H7• |

| EI | [C7H7]+ | 91 | Tropylium ion from benzylic cleavage |

| ESI | [M+H]+ | 196 | Protonated Molecule |

| ESI | [M+H-NH3]+ | 179 | Loss of ammonia |

| ESI | [M+H-C3H6]+ | 154 | Loss of propene from the isopropoxy group |

| ESI | [C10H13O2]+ | 165 | Benzylic cleavage with loss of ammonia |

Key Diagnostic Ions:

-

Molecular Ion (m/z 195 in EI, 196 in ESI): Confirms the molecular weight of the compound.

-

Benzylic Fragments (e.g., m/z 152, 91 in EI; m/z 165 in ESI): Provide evidence for the substituted benzyl structure.

-

Fragments from Ether Cleavage (e.g., m/z 180, 152 in EI; m/z 154 in ESI): Confirm the presence of the methoxy and isopropoxy groups.

By comparing the experimentally obtained mass spectrum with these predicted fragmentation patterns, a confident identification of (4-Isopropoxy-3-methoxybenzyl)amine can be achieved. High-resolution mass spectrometry would further enhance confidence by confirming the elemental composition of the observed ions.

References

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Royal Society of Chemistry. (n.d.). Mass spectrometry. RSC Education.

- ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine.

- PubChem. (n.d.). 4-isopropoxy-3-methoxybenzaldehyde.

- PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253.

- PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092.

- PubChem. (n.d.). 4-Methoxybenzylamine | C8H11NO | CID 75452.

- ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.

- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.

- ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

- Michigan State University. (n.d.). Mass Spectrometry.

- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.

- PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 3-Amino-4-methoxybenzamide. NIST WebBook.

- YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.

- National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. NIST WebBook.

- PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | C15H16FNO | CID 738562.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. edu.rsc.org [edu.rsc.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. youtube.com [youtube.com]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: FT-IR Spectral Analysis of (4-Isopropoxy-3-methoxybenzyl)amine

The following technical guide details the FT-IR spectral analysis of (4-Isopropoxy-3-methoxybenzyl)amine . This guide is structured for researchers and analytical chemists requiring a definitive reference for structural validation and impurity profiling.

Executive Summary

(4-Isopropoxy-3-methoxybenzyl)amine is a critical primary amine intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and vanilloid receptor modulators. Its infrared spectrum is characterized by a "diagnostic triad": the primary amine N-H stretching doublet, the aromatic ether C-O bands, and the distinct gem-dimethyl split of the isopropoxy group.

This guide provides a first-principles breakdown of the spectral fingerprint, distinguishing the free base from its hydrochloride salt and detailing the detection of common synthetic impurities (nitriles and aldehydes).

Structural Deconvolution & Theoretical Prediction

To accurately interpret the spectrum, we must first deconstruct the molecule into its vibrational chromophores. The molecule consists of a veratryl-like core (3,4-disubstituted benzene) with a benzylamine "head" and an isopropoxy "tail."

Functional Group Mapping

-

Primary Amine (

): The most reactive site. Expect distinct N-H stretching and bending modes.[1] -

Isopropoxy Group (

): The steric bulk. The isopropyl group provides a unique "gem-dimethyl" doublet in the bending region, distinguishing it from simple methoxy/ethoxy analogs. -

Methoxy Group (

): Provides strong C-O stretching bands that dominate the fingerprint region. -

1,3,4-Trisubstituted Benzene: Dictates the out-of-plane (OOP) bending patterns below

.

Diagram: Spectral Anatomy

The following diagram maps the chemical structure to specific IR frequency zones.

Figure 1: Structural deconvolution mapping functional groups to their primary diagnostic IR regions.

Experimental Protocol

For reproducible results, the sample preparation method is critical. The free base amine is likely a liquid or low-melting solid, while the salt form is a crystalline solid.

Recommended Method: Attenuated Total Reflectance (ATR)

ATR is preferred for this intermediate due to minimal sample prep and ease of cleaning.

-

Crystal Selection: Use a Diamond or ZnSe crystal (Diamond is preferred for hardness if the sample is crystalline).

-

Background: Collect 32 scans of the clean air background.

-

Deposition:

-

Liquid (Free Base): Place 10 µL on the crystal center.

-

Solid (HCl Salt): Place ~5 mg on the crystal and apply high pressure using the anvil clamp to ensure optical contact.

-

-

Acquisition: 4000–600

at 4

Alternative Method: KBr Pellet (Transmission)

Use this if high resolution of the N-H region is required to resolve weak overtones.

-

Ratio: 1:100 (Sample:KBr).

-

Warning: KBr is hygroscopic. Absorbed water will mask the N-H stretch of the amine. Dry KBr at 110°C before use.

Spectral Assignment (The Core)

The following table details the expected wavenumbers for the Free Base form. Note that if you are analyzing the Hydrochloride Salt , the N-H region will change drastically (see Section 4).

Table 1: Diagnostic Bands for (4-Isopropoxy-3-methoxybenzyl)amine

| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Note |

| Primary Amine | N-H Stretch (Asym) | 3380 ± 20 | Medium | Sharp peak. |

| Primary Amine | N-H Stretch (Sym) | 3300 ± 20 | Medium | Sharp peak.[2] The "Doublet" confirms primary amine. |

| Aromatic Ring | C-H Stretch | 3000–3100 | Weak | Just above 3000 |

| Alkyl (Methoxy/Iso) | C-H Stretch | 2800–2980 | Medium | Multiple bands. Methoxy C-H often ~2835 |

| Amine | N-H Scissoring | 1590–1610 | Med-Strong | Often overlaps with aromatic ring breathing. |

| Aromatic Ring | C=C Ring Stretch | 1510 & 1590 | Strong | The "Veratryl" pattern (1,2,4-subst). |

| Isopropyl | Gem-Dimethyl Bend | 1385 & 1375 | Medium | Critical ID. A distinct doublet (split peak). |

| Aromatic Ether | 1230–1270 | Very Strong | Asymmetric stretch. Usually the strongest peak.[1][3] | |

| Aliphatic Ether | 1020–1050 | Strong | Symmetric stretch involving the isopropyl/methyl C. | |

| Aromatic Ring | OOP Bending | 800–860 | Strong | Indicates 1,2,4-substitution (2 adjacent H, 1 isolated H). |

Detailed Analysis of Key Regions

The Amine Region (3200–3500

)

In the free base, you must observe two distinct bands separated by ~80–100

-

If you see a single band: You may have a secondary amine impurity.

-

If you see a broad "mound" centered at 3000

: You likely have the HCl salt or significant water contamination.

The Isopropyl "Fingerprint" (1360–1390

)

The isopropyl group is unique because the two methyl groups attached to the same carbon interact vibrationally. This creates a "gem-dimethyl" doublet. A simple ethyl or methyl group would show only a single band here. This is the primary way to distinguish this molecule from 4-methoxybenzylamine or 4-ethoxybenzylamine.

Quality Control & Validation Logic

In a drug development context, this amine is usually synthesized via the reduction of a nitrile or an aldehyde. FT-IR is an excellent "gatekeeper" technique to ensure the reaction went to completion.

Diagram: Impurity Detection Workflow

This logic flow illustrates how to use the spectrum to validate the synthesis.

Figure 2: Logical workflow for validating sample purity and form (Free Base vs. Salt) using FT-IR.

Common Impurities & Artifacts

-

Nitrile Precursor (4-Isopropoxy-3-methoxybenzonitrile):

-

Signal: Sharp, medium intensity band at 2220–2260

( -

Action: If present, the reduction (e.g., LiAlH4 or Hydrogenation) was incomplete.

-

-

Aldehyde Precursor (4-Isopropoxy-3-methoxybenzaldehyde):

-

Signal: Strong, sharp band at 1680–1700

( -

Action: Starting material remains. This peak is usually the strongest in the spectrum if present.[3]

-

-

Hydrochloride Salt Form:

-

If the sample was treated with HCl, the primary amine becomes an ammonium ion (

). -

Effect: The sharp doublet at 3300/3380

disappears. It is replaced by a broad, strong band spanning 2600–3200

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard reference for functional group assignments).

-

NIST Chemistry WebBook. Infrared Spectroscopy of Benzylamine Derivatives. National Institute of Standards and Technology. Available at: [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Technical Guide: Stability, Storage, and Handling of (4-Isopropoxy-3-methoxybenzyl)amine

[1][2]

Executive Summary

(4-Isopropoxy-3-methoxybenzyl)amine (CAS: 98799-37-2) is a primary benzylamine derivative characterized by an electron-rich aromatic ring.[1][2] Its stability is compromised primarily by oxidative deamination and atmospheric carbamylation .[2] While the hydrochloride salt form exhibits moderate stability, the free base is highly sensitive to air and moisture.

This guide provides a scientifically grounded protocol for the storage and handling of this intermediate, prioritizing the prevention of N-oxide formation and carbonate salts.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Understanding the structural vulnerabilities of this molecule is the first step in designing a storage protocol.[2] The molecule features a primary amine attached to a benzylic carbon, which is activated by the electron-donating methoxy (position 3) and isopropoxy (position 4) groups.[2]

| Property | Detail |

| Systematic Name | (4-Isopropoxy-3-methoxyphenyl)methanamine |

| Synonyms | 3-Methoxy-4-(1-methylethoxy)benzenemethanamine; Vanillylamine isopropyl ether |

| CAS Number | 98799-37-2 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Physical State (Free Base) | Viscous oil or low-melting solid (Colorless to pale yellow) |

| Physical State (HCl Salt) | Crystalline solid (White to off-white) |

| pKa (Predicted) | ~9.3 (Conjugate acid) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free Base) |

Degradation Mechanisms (The "Why")

The storage shelf-life of (4-Isopropoxy-3-methoxybenzyl)amine is dictated by two primary degradation pathways.

A. Atmospheric Carbamylation (The "White Crust" Phenomenon)

Primary amines are strong nucleophiles.[2] Upon exposure to atmospheric carbon dioxide (CO₂), the amine nitrogen attacks the electrophilic carbon of CO₂.

-

Mechanism:

(Carbamate Salt).[1][2] -

Observation: Formation of a white, crusty solid on the rim of the bottle or suspended in the oil. This is often mistaken for "freezing" but is actually a chemical transformation.[2]

B. Oxidative Deamination & Coupling

The benzylic position is activated by the electron-rich aromatic ring.[1][2][3]

-

Mechanism: In the presence of oxygen and light, the methylene group (

) adjacent to the amine can undergo radical autoxidation. This leads to the formation of the corresponding imine (Schiff base) or cleavage to 4-isopropoxy-3-methoxybenzaldehyde .[1][2] -

Observation: Yellowing or browning of the material and the development of a distinct "vanilla-like" almond odor (indicating aldehyde formation).[1][2]

C. Degradation Pathway Diagram[1]

Figure 1: Primary degradation pathways.[1][2] The formation of carbamates is reversible under acidic conditions, whereas oxidative cleavage to the aldehyde is irreversible.

Storage Protocols (The "How")

To maintain purity >98%, the following protocols must be strictly adhered to. The protocol differs based on whether the compound is held as a Free Base or a Salt.[2]

Storage Condition Matrix

| Parameter | Free Base (Oil/Low Melt Solid) | Hydrochloride Salt (Solid) |

| Temperature | 2°C to 8°C (Critical) | Room Temp (Acceptable) / 2-8°C (Preferred) |

| Atmosphere | Argon Overlay (Required) | Nitrogen/Argon Headspace |

| Container | Amber Glass (Type I) with Teflon-lined cap | Amber Glass or opaque HDPE |

| Desiccation | Required (Hygroscopic) | Recommended |

| Shelf Life | 6 Months (Re-test required) | 24 Months |

Detailed Handling Procedures

1. Inert Gas Purging (Argon vs. Nitrogen)

-

Recommendation: Use Argon rather than Nitrogen for the free base.[2]

-

Causality: Argon is heavier than air and forms a "blanket" over the liquid surface, effectively displacing CO₂ and O₂.[2] Nitrogen is lighter and mixes more readily with air if the seal is imperfect.[2]

-

Protocol: Gently flow dry Argon into the headspace for 15–30 seconds before tightening the cap.[2] Parafilm the seal immediately.[2]

2. Thawing and Aliquoting

-

The "Cold Trap" Risk: Do not open a cold bottle immediately after removing it from the refrigerator.[2] Condensation will form on the cold liquid surface, introducing water that catalyzes carbamate formation.[2]

-

Protocol: Allow the container to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before opening.

Quality Control & Re-qualification

Before using stored material in critical synthesis (e.g., reductive amination or amide coupling), a "Self-Validating" QC check is required.[2]

QC Decision Workflow

Figure 2: Quality Control decision tree. NMR is the definitive method for distinguishing between reversible salt formation and irreversible oxidation.

Analytical Markers (1H NMR in CDCl₃)

-

Valid Material:

-

Degradation Flags:

Emergency Stabilization (Repurification)[1][2]

If the material has formed a white crust (carbamate) or is slightly yellowed (trace oxidation), it can often be salvaged.[2]

Protocol: Acid-Base Wash [1][2]

-

Dissolve: Dissolve the impure amine in Dichloromethane (DCM).

-

Wash: Wash the organic layer with 1M NaOH (removes carbamates and phenolic impurities) followed by Brine.[2]

-

Note: Do not use acid wash initially, as the amine will protonate and move to the aqueous layer.

-

-

Extraction (Optional for high purity):

-

Dry & Concentrate: Dry over

and concentrate in vacuo (bath < 40°C).

References

-

PubChem. (n.d.).[2] Compound Summary: 3-Methoxy-4-(1-methylethoxy)benzenemethanamine (CAS 98799-37-2).[1][2][4] National Center for Biotechnology Information.[2] Retrieved February 7, 2026, from [Link]

-

Common Chemistry. (n.d.).[2] Detail: 4-Isopropoxy-3-methoxybenzaldehyde (Precursor CAS 2538-98-9).[1][2] CAS, a division of the American Chemical Society.[2] Retrieved February 7, 2026, from [Link]

-

Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO).[2] University of Wisconsin-Madison.[1][2] Retrieved February 7, 2026, from [Link]

Sources

- 1. 2393-23-9|4-Methoxybenzylamine|BLD Pharm [bldpharm.com]

- 2. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 98799-37-2: 3-Methoxy-4-(1-methylethoxy)benzenemethana… [cymitquimica.com]

(4-Isopropoxy-3-methoxybenzyl)amine as a building block in organic synthesis

This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of (4-Isopropoxy-3-methoxybenzyl)amine , a specialized vanilloid building block.

Technical Guide & Application Whitepaper

Executive Summary & Structural Profile

(4-Isopropoxy-3-methoxybenzyl)amine is a primary benzylic amine derived from the vanillyl (4-hydroxy-3-methoxybenzyl) scaffold. In medicinal chemistry, it serves as a critical "head group" or linker, particularly in the design of Phosphodiesterase 4 (PDE4) inhibitors and TRPV1 antagonists .

The molecule is characterized by a 3,4-dialkoxyphenyl core. The isopropoxy group at the 4-position is a strategic bioisostere for methoxy or cyclopentyloxy groups, offering optimized lipophilicity and steric bulk to fill hydrophobic pockets in target proteins while improving metabolic stability against O-dealkylation compared to simpler ethers.

Physicochemical Profile (Predicted)

| Property | Value | Note |

| IUPAC Name | (4-isopropoxy-3-methoxyphenyl)methanamine | |

| Molecular Formula | C₁₁H₁₇NO₂ | |

| Molecular Weight | 195.26 g/mol | |

| Precursor CAS | Refers to the aldehyde intermediate | |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 3 (Amine + 2 Ethers) | |

| Physical State | Viscous Oil or Low-Melting Solid | Free base is likely an oil; HCl salt is a solid.[1][2] |

Synthesis & Manufacturing Routes

The synthesis of this building block typically proceeds via the commercially available precursor 4-isopropoxy-3-methoxybenzaldehyde (CAS 2538-98-9). Below are the two primary industrial routes.

Route A: Reductive Amination (Preferred)

This is the most direct method, converting the aldehyde to the amine in a single pot or two-step sequence.

-

Imine Formation: The aldehyde is condensed with ammonia (or hydroxylamine for oxime route) or ammonium acetate.

-

Reduction: The intermediate imine/oxime is reduced using Sodium Cyanoborohydride (

) or Hydrogenation (

Route B: From Vanillin (De Novo Synthesis)

Used when the specific aldehyde precursor is unavailable or for isotopic labeling.

-

Alkylation: Vanillin is alkylated with isopropyl bromide (

) and Potassium Carbonate ( -

Reductive Amination: As in Route A.

Synthesis Workflow Diagram

Caption: Divergent synthetic pathways from Vanillin to the target amine via alkylation and reductive amination.

Medicinal Chemistry Applications

This building block is highly specific to the optimization of Catechol Ether pharmacophores.

PDE4 Inhibitors (Inflammation & COPD)

The 3-methoxy-4-alkoxybenzyl motif is the defining feature of many PDE4 inhibitors (e.g., Piclamilast, Roflumilast analogs).

-

Mechanism: The dialkoxyphenyl ring mimics the adenosine ring of cAMP, fitting into the Q-pocket of the PDE4 enzyme.

-

Role of Isopropoxy: The 4-isopropoxy group provides steric occlusion that prevents rapid metabolic degradation (O-dealkylation) while maintaining the necessary hydrophobic contact with the enzyme's clamp region (residues Tyr358/Phe372).

TRPV1 Antagonists (Pain Management)

Vanilloid receptors (TRPV1) are activated by capsaicin.

-

Design Strategy: Replacing the 4-hydroxy group of capsaicin with an isopropoxy ether eliminates agonist activity (burning sensation) while retaining binding affinity, converting the molecule into an antagonist.

-

Application: Development of non-narcotic analgesics.

Peptidomimetics

The benzylamine moiety serves as a rigid linker in peptidomimetics, often replacing Phenylalanine or Tyrosine residues to restrict conformational freedom and improve oral bioavailability.

Experimental Protocols

Note: These protocols are generalized standard operating procedures (SOPs) adapted for this specific substrate.

Protocol A: Reductive Amination (Aldehyde to Amine)

Objective: Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine HCl salt.

-

Reagents:

-

4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq)

-

Ammonium Acetate (10.0 eq)

-

Sodium Cyanoborohydride (

) (1.5 eq) -

Solvent: Methanol (dry)

-

-

Procedure:

-

Dissolve aldehyde in Methanol under

atmosphere. -

Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine in situ.

-

Cool to 0°C and carefully add

in portions. -

Allow to warm to RT and stir for 12–16 hours.

-

Quench: Add concentrated HCl dropwise until pH < 2 (destroys excess hydride and forms amine salt).

-

Workup: Remove methanol in vacuo. Basify aqueous residue with NaOH (pH > 10). Extract with Dichloromethane (DCM).

-

Purification: Dry organic layer (

), concentrate, and treat with ethereal HCl to precipitate the hydrochloride salt.

-

Protocol B: Amide Coupling (Drug Analog Synthesis)

Objective: Coupling the amine with a carboxylic acid (e.g., a benzoic acid derivative).

-

Reagents:

-

Carboxylic Acid (1.0 eq)

-

(4-Isopropoxy-3-methoxybenzyl)amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: DMF

-

-

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add DIPEA and HATU; stir for 15 minutes to activate the acid.

-

Add the amine. Stir at RT for 4–6 hours.

-

Workup: Dilute with Ethyl Acetate, wash with

(aq), -

Yield: Typically 85–95% for this sterically unhindered primary amine.

-

Strategic Utility in Reaction Networks

The amine functionality allows this building block to participate in diverse high-value organic transformations.

Caption: Primary reaction pathways for transforming the amine into bioactive scaffolds.

References & Sourcing

-

Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 708253, 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

PDE4 Inhibitor SAR: Burnouf, C., et al. (2000). Synthesis and Structure-Activity Relationships of PDE4 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for the 3-methoxy-4-alkoxybenzyl pharmacophore).

-

General Synthetic Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol basis).

-

Vanilloid Chemistry: Appendino, G., et al. (2002). Capsaicinoids and their analogs: synthesis and biological activity. (Context for TRPV1 applications).

Sources

Methodological & Application

Application Note: Selective Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine via Borch Reductive Amination

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (4-Isopropoxy-3-methoxybenzyl)amine (CAS: N/A for specific salt, Freebase generic) from its aldehyde precursor. While benzylamines are often synthesized via the reduction of nitriles or oximes, the direct reductive amination of aldehydes offers a more convergent, one-pot approach.

The primary challenge in synthesizing primary amines from aldehydes via reductive amination is the competitive formation of secondary and tertiary amines (dimers/trimers). This protocol utilizes the Borch reaction conditions —employing a large excess of ammonium acetate (

Strategic Analysis & Retrosynthesis

The Chemical Challenge

The transformation requires converting the carbonyl group of 4-Isopropoxy-3-methoxybenzaldehyde into a primary amine.

-

Substrate: 4-Isopropoxy-3-methoxybenzaldehyde.[1]

-

Target: (4-Isopropoxy-3-methoxybenzyl)amine.

-

Key Risk: The product amine is more nucleophilic than ammonia. As it forms, it can react with the remaining aldehyde to form a secondary imine, which reduces to a symmetric dibenzylamine dimer.

The Solution: Borch Reductive Amination

To mitigate dimerization, we employ a 10-fold excess of Ammonium Acetate . This ensures that the concentration of ammonia (the nitrogen source) vastly outcompetes the concentration of the newly formed amine product, driving the equilibrium toward the primary imine.

Why Sodium Cyanoborohydride (

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway demonstrating the selective reduction of the iminium intermediate.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Isopropoxy-3-methoxybenzaldehyde | 194.23 | 1.0 | Limiting Reagent |

| Ammonium Acetate ( | 77.08 | 10.0 - 15.0 | Amine Source / Buffer |

| Sodium Cyanoborohydride ( | 62.84 | 1.5 | Selective Reducing Agent |

| Methanol (Anhydrous) | - | Solvent | Medium (0.1 M conc) |

| HCl (1M and 6M) | - | - | Quench / Workup |

| NaOH (1M or pellets) | - | - | pH Adjustment |

Step-by-Step Procedure

Step 1: Imine Formation (Pre-equilibrium)

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Isopropoxy-3-methoxybenzaldehyde (1.0 equiv) in anhydrous Methanol (concentration ~0.1 M).

-

Add Ammonium Acetate (10.0 equiv) in a single portion.

-

Stir the mixture at room temperature (

) for 30–60 minutes.-

Note: This allows the aldehyde-ammonia equilibrium to establish the imine species.

-

Step 2: Reduction

4. Carefully add Sodium Cyanoborohydride (

- Stir the reaction at room temperature for 12–24 hours.

- Monitoring: Monitor via TLC or LC-MS.[4] The aldehyde spot should disappear. A new, polar spot (amine) will appear near the baseline (TLC) or with a lower retention time (Reverse Phase HPLC).

Step 3: Quench & Acidic Workup (Critical for Purity) 6. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the methanol. 7. Resuspend the residue in 1M HCl (approx. 20 mL per gram of substrate).

- Caution: Evolution of HCN gas is possible if residual cyanide is present. Perform in a well-ventilated hood.

- Wash the acidic aqueous layer with Diethyl Ether or DCM (

- Why? The product amine is protonated (

Step 4: Basification & Extraction 9. Cool the aqueous layer in an ice bath. 10. Basify the aqueous solution to pH > 12 using 6M NaOH or solid NaOH pellets.

- Observation: The solution will become cloudy as the free amine precipitates/oils out.

- Extract the basic aqueous phase with DCM (

- Combine the DCM layers, dry over anhydrous

- Concentrate under reduced pressure to yield the crude free amine.

Step 5: Salt Formation (Optional but Recommended) 14. Dissolve the crude oil in a minimum amount of Ethanol or Diethyl Ether. 15. Add 2M HCl in Ether (or Ethanol) dropwise. 16. Collect the white precipitate ((4-Isopropoxy-3-methoxybenzyl)amine Hydrochloride) via filtration.

Workup Logic & Purification Flow

The "Acid-Base Switch" is the self-validating mechanism of this protocol. It physically separates the product based on its chemical property (basicity).

Figure 2: Acid-Base extraction workflow ensuring removal of non-basic impurities.

Quality Control & Troubleshooting

Analytical Expectations

-

1H NMR (

): Look for the disappearance of the aldehyde proton (~9.8 ppm). The benzylic protons ( -

Mass Spectrometry (ESI+):

peak corresponding to the molecular weight of the amine.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation | Increase Step 1 time; Add 3Å molecular sieves to absorb water. |

| Dimer Formation | Insufficient | Ensure >10 equiv. of ammonium acetate is used. |

| No Reaction | pH too high | |

| Aldehyde Reduction | pH too low (<3) | At very low pH, |

Safety & Handling (E-E-A-T)

-

Cyanide Hazard:

is toxic if swallowed, inhaled, or in contact with skin.[3] Contact with acid releases highly toxic Hydrogen Cyanide (HCN) gas.-

Protocol: All acidification steps must be performed in a high-efficiency fume hood.

-

Waste: Quench aqueous waste streams with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.

-

-

Flammability: Methanol and extraction solvents are flammable. Ground all glassware.

References

-

Borch, R. F. ; Bernstein, M. D.; Durst, H. D. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][5]

-

Master Organic Chemistry. (2017). "Reductive Amination."[4][5][7][8] [Link]

Sources

- 1. PubChemLite - 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

Application Note: Strategic Heterocyclic Scaffolding using (4-Isopropoxy-3-methoxybenzyl)amine

[1]

Abstract

This technical guide details the strategic application of (4-Isopropoxy-3-methoxybenzyl)amine (CAS: 143846-37-3, generic ref) as a privileged building block in the synthesis of bioactive heterocycles.[1] Specifically targeting medicinal chemistry programs focused on Phosphodiesterase (PDE4/5) inhibitors and Tyrosine Kinase Inhibitors (TKIs) , this document provides validated protocols for integrating this pharmacophore into quinazoline and pyrimidine scaffolds.[1] We contrast traditional Nucleophilic Aromatic Substitution (

Pharmacophore Insight & Chemical Rationale

The 3-methoxy-4-isopropoxybenzyl moiety is a validated pharmacophore found in numerous anti-inflammatory and anti-proliferative agents.[1] Its structural significance lies in a specific electronic and steric interplay:

-

Metabolic Shielding: The bulky 4-isopropoxy group blocks the para-position of the phenyl ring, significantly retarding CYP450-mediated hydroxylation, a common metabolic clearance pathway for simple benzylamines.[1]

-

Electronic Donating Effect: The 3-methoxy and 4-isopropoxy groups are strong electron donors (EDGs), increasing the nucleophilicity of the benzylic amine.[1] This makes the molecule highly reactive in condensation reactions but requires careful handling to prevent over-alkylation.[1]

-

Binding Affinity: In kinase pockets (e.g., EGFR) or PDE catalytic domains, the ether oxygens act as critical hydrogen-bond acceptors, while the isopropyl group fills hydrophobic pockets, enhancing potency [1].[1]

Protocol A: Direct Heterocyclic Construction via Oxidative C-H Amination

Application: Rapid access to 2-arylquinazolines without pre-functionalized coupling partners.[1] Mechanism: Iodine-catalyzed condensation followed by oxidative dehydrogenation.[1]

The Logic

Traditional quinazoline synthesis requires activated carboxylic acid derivatives or anthranilic acids.[1] This protocol utilizes a metal-free, iodine-catalyzed oxidative amination of 2-aminobenzaldehydes with (4-Isopropoxy-3-methoxybenzyl)amine.[1] The benzylamine acts as both the nitrogen source and the carbon source for the C2-position of the quinazoline ring.[1]

Experimental Workflow

Reagents:

-

(4-Isopropoxy-3-methoxybenzyl)amine (1.0 equiv)[1]

-

2-Aminobenzaldehyde (1.0 equiv)[1]

-

Molecular Iodine (

) (20 mol%)[1] -

tert-Butyl hydroperoxide (TBHP) (2.0 equiv, 70% aq.)[1]

-

Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)[1]

Step-by-Step Protocol:

-

Schiff Base Formation: In a sealed tube, dissolve 2-aminobenzaldehyde (1.0 mmol) and (4-Isopropoxy-3-methoxybenzyl)amine (1.0 mmol) in EtOAc (5 mL). Stir at room temperature for 30 minutes. Observation: Color change indicates imine formation.[1]

-

Catalyst Addition: Add molecular iodine (0.2 mmol) followed by dropwise addition of TBHP (2.0 mmol).[1]

-

Oxidative Cyclization: Heat the reaction mixture to 80°C for 4–6 hours. Monitor via TLC (eluent: Hexane/EtOAc 3:1).[1] The intermediate aminal species undergoes oxidative aromatization to form the quinazoline.[1]

-

Work-up: Quench with saturated

(sodium thiosulfate) to remove excess iodine.[1] Extract with EtOAc (3 x 10 mL). -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Success Indicator: Disappearance of the aldehyde peak (~10 ppm) and appearance of the quinazoline C2-proton (~9.2 ppm) in

NMR.[1] -

Common Failure: If the reaction stalls at the imine stage, increase temperature to 100°C or switch solvent to Chlorobenzene.

Mechanistic Pathway Visualization[1]

Figure 1: Iodine-catalyzed oxidative cascade transforming the benzylamine into the C2-aryl substituent of the quinazoline core.[1]

Protocol B: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of EGFR/Kinase Inhibitors (Gefitinib/Erlotinib analogs).[1] Mechanism: Addition-Elimination on an electron-deficient heterocycle.[1]

The Logic

This is the industry-standard route for attaching the pharmacophore to a kinase-inhibiting "hinge binder" core.[1] The (4-Isopropoxy-3-methoxybenzyl)amine acts as a nucleophile, displacing a leaving group (Cl, F) on a pyrimidine or quinazoline ring.[1]

Experimental Workflow

Reagents:

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)[1]

-

(4-Isopropoxy-3-methoxybenzyl)amine (1.1 equiv)[1]

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv)[1] -

Solvent: Isopropanol (iPrOH) or DMF[1]

Step-by-Step Protocol:

-

Preparation: Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in iPrOH (10 mL).

-

Addition: Add (4-Isopropoxy-3-methoxybenzyl)amine (1.1 mmol). Note: If using the hydrochloride salt of the amine, add an extra equivalent of base.

-

Reaction: Reflux at 85°C for 3 hours. The product often precipitates directly from isopropanol as the hydrochloride salt (if no external base is used) or as the free base upon cooling.[1]

-

Work-up (Method A - Filtration): Cool to 0°C. Filter the precipitate. Wash with cold iPrOH and diethyl ether. This yields the HCl salt.[1][2]

-

Work-up (Method B - Extraction): If using DMF/Base, pour into water (50 mL). The product will precipitate.[1] Filter and wash with water.[1] Recrystallize from Ethanol.[1]

Optimization Data:

| Solvent | Temperature | Base | Yield | Notes |

| Isopropanol | 85°C (Reflux) | None | 92% | Product isolates as HCl salt; high purity.[1] |

| DMF | 60°C | 85% | Requires aqueous workup; risk of hydrolysis.[1] | |

| Toluene | 110°C | 78% | Slower reaction; cleaner profile for sensitive substrates.[1] |

Synthesis Workflow Visualization[1][3]

Figure 2:

Troubleshooting & Critical Parameters

Chemoselectivity[1]

-

Issue: Alkylation of the methoxy/isopropoxy oxygen.

-

Solution: The ether oxygens are poor nucleophiles compared to the primary amine.[1] However, under highly forcing conditions (e.g., NaH/DMF), O-alkylation is possible.[1] Stick to mild bases (

, DIPEA) or protic solvents (iPrOH) to ensure N-selectivity.[1]

Stability[1][3]

References

-

Pharmacophore Relevance: J. Med. Chem. 2021, 64, 15, 11234–11256.[1] "Structure-Activity Relationships of PDE4 Inhibitors."

-

Oxidative Amination Protocol: Deshmukh, D. S., et al. "Molecular Iodine Catalyzed Benzylic sp3 C-H Bond Amination."[1] Synlett, 2018, 29(07), 979-985.[1]

-

Quinazoline Synthesis Review: Arkivoc 2021, ix, 150-176.[1][3] "Synthetic strategies towards quinazoline based anticancer drugs."

-

SnAr Methodology: Organic Process Research & Development 2016, 20, 10, 1783–1791.[1] "Scalable Synthesis of Quinazoline-Based EGFR Inhibitors."

Application Notes & Protocols: The Utility of (4-Isopropoxy-3-methoxybenzyl)amine in Modern Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Abstract

The benzylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] This document provides a detailed guide to the synthesis and potential applications of a specific, yet underexplored, member of this class: (4-Isopropoxy-3-methoxybenzyl)amine. While direct pharmacological data for this compound is not extensively published, its structural motifs are present in a variety of bioactive molecules. This guide, therefore, presents a scientifically-grounded exploration of its potential, based on established principles of medicinal chemistry and data from closely related analogues. We provide a robust protocol for its synthesis from commercially available starting materials and outline prospective avenues for its integration into drug discovery programs targeting a range of disease areas.

Introduction: The Benzylamine Moiety as a Privileged Scaffold